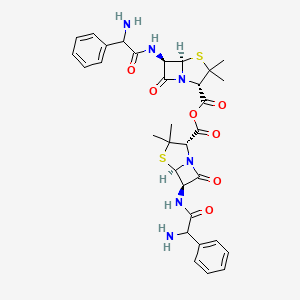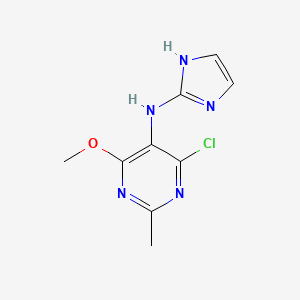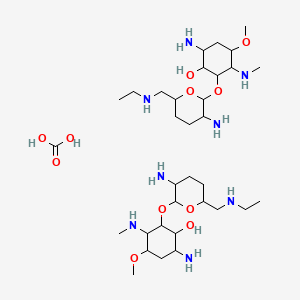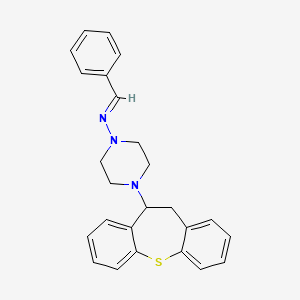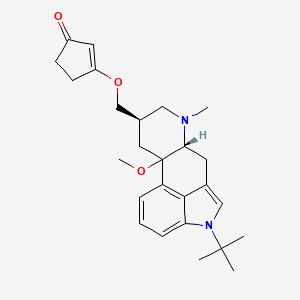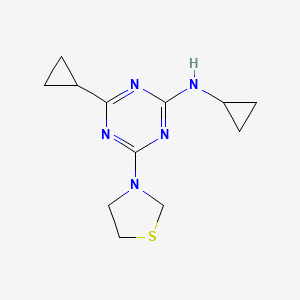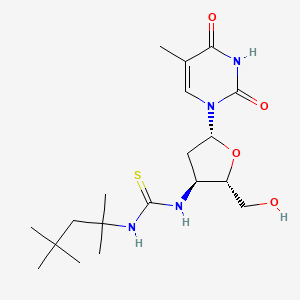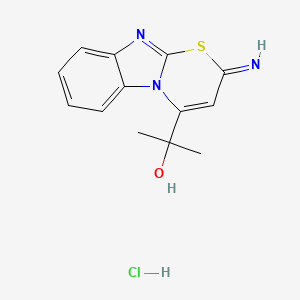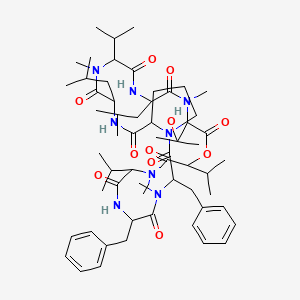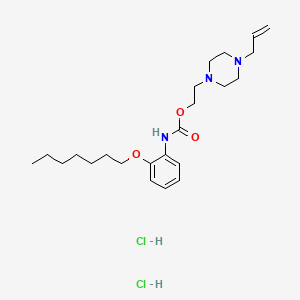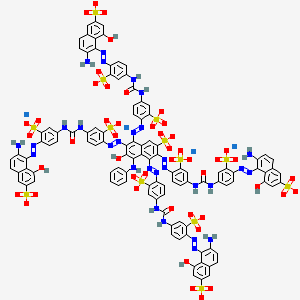
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and multiple methyl groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the carboxamide group. The dihydro and tetramethyl substitutions are introduced through specific alkylation reactions. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
化学反应分析
Types of Reactions: 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the dihydro group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学研究应用
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
1H-Pyrrole-3-carboxamide derivatives: Compounds with similar structures but different substitutions on the pyrrole ring or carboxamide group.
2,5-Dihydro-N-phenyl derivatives: Compounds with similar dihydro and phenyl substitutions but different core structures.
Uniqueness: 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties
属性
CAS 编号 |
93969-11-0 |
|---|---|
分子式 |
C17H25ClN2O |
分子量 |
308.8 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-11-8-7-9-12(2)14(11)18-15(20)13-10-16(3,4)19-17(13,5)6;/h7-10,19H,1-6H3,(H,18,20);1H |
InChI 键 |
HLGMJPVNVCLBJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(NC2(C)C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
